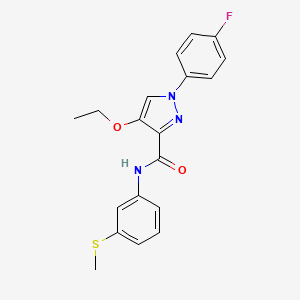
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide, also known as EFMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EFMC is a pyrazole derivative that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Mecanismo De Acción
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain. 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide's anticancer activity is believed to be mediated by its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide is its potent anti-inflammatory and analgesic activity. Another advantage is its potential as a cancer therapeutic agent. However, 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has some limitations for lab experiments, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide scaffold. Another area of interest is the investigation of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide's potential as a chemopreventive agent, which could be used to prevent the development of cancer in high-risk individuals. Additionally, the development of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide analogs with improved solubility and reduced toxicity could lead to the development of more effective and safer drugs.
Métodos De Síntesis
The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide involves a multistep process that includes the condensation of 4-fluorobenzaldehyde with 3-methylthiophenyl hydrazine to form 4-fluoro-3-(methylthio)phenyl hydrazone. This intermediate is then subjected to a reaction with ethyl 4-chloroacetoacetate to form 4-ethoxy-1-(4-fluorophenyl)-3-(methylthio)-1H-pyrazole-5-carboxylic acid ethyl ester. Finally, the ester is converted to 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide by reacting it with ammonia in methanol.
Aplicaciones Científicas De Investigación
4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has also been investigated for its potential as a cancer therapeutic agent. 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer. Additionally, 4-ethoxy-1-(4-fluorophenyl)-N-(3-(methylthio)phenyl)-1H-pyrazole-3-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells.
Propiedades
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-(3-methylsulfanylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-3-25-17-12-23(15-9-7-13(20)8-10-15)22-18(17)19(24)21-14-5-4-6-16(11-14)26-2/h4-12H,3H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKZUKPRZLTOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NC2=CC(=CC=C2)SC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methylbenzenesulfonamido)phenyl]-2-oxoethyl 5-methylfuran-2-carboxylate](/img/structure/B2910611.png)
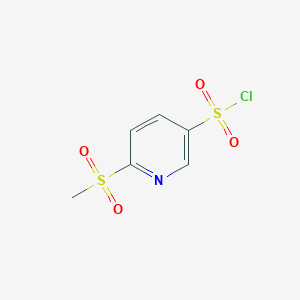
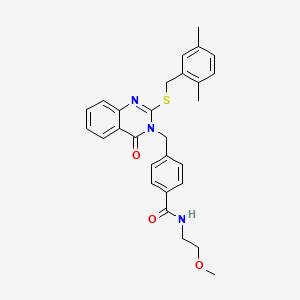
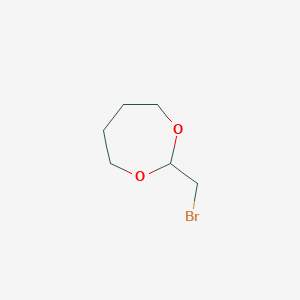
![N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2910623.png)

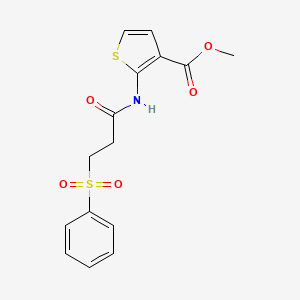
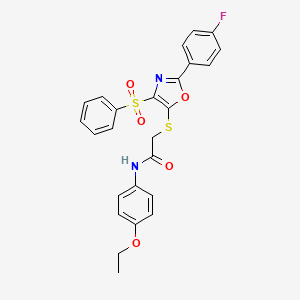
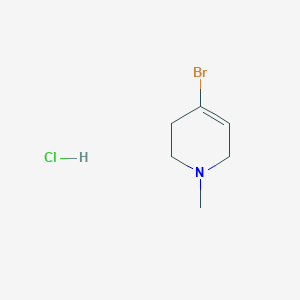
![N-[3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide](/img/structure/B2910628.png)
![8-{4-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2910630.png)
![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B2910631.png)

![9-[(2-Methylpropan-2-yl)oxycarbonyl]dispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2910634.png)